Lamivudine Dimer
Description
Classification and Structural Diversities of Dimeric Nucleosides
Dimeric nucleosides can be classified based on several criteria, including the nature of the linkage between the two nucleoside units, the type of nucleobases, and the modifications in the sugar moieties.
Nucleobase and Sugar Variations: Dimeric nucleosides can be homodimers, containing two identical nucleosides, or heterodimers, with two different nucleosides. Furthermore, the sugar components can be modified, as seen in 2',3'-dideoxynucleosides, to impart specific biological properties. mdpi.com
Isomorphic and Expanded Analogs: Based on their structural relationship to natural nucleobases, they can be categorized as isomorphic, expanded, extended, or chromophoric base analogs. researchgate.net Isomorphic analogs have minor modifications, while expanded analogs contain additional aromatic rings. researchgate.net This structural diversity allows for the fine-tuning of their biochemical and photophysical properties. researchgate.net
Rationale for Investigating Dimeric Nucleoside Analogs in Advanced Chemical Studies
The investigation of dimeric nucleoside analogs is driven by several key scientific objectives:
Enhanced Biological Activity: By linking two nucleoside units, it is possible to achieve a synergistic or enhanced effect. For instance, some dimeric analogs exhibit improved antiviral activity compared to their monomeric counterparts. mdpi.com
Probing Biological Systems: Synthetic nucleotide analogs are valuable tools for studying complex biological systems. mdpi.com Dimeric structures can be designed to interact with specific enzymes or nucleic acid structures, providing insights into their function and mechanism. nih.gov For example, they can be used to study DNA and RNA polymerases, as well as the processes of DNA repair and replication. cuni.cz
Overcoming Drug Resistance: In antiviral and anticancer therapies, resistance to nucleoside analogs can emerge. Dimeric compounds may bypass these resistance mechanisms by interacting differently with the target enzymes or by having altered cellular uptake and metabolism. cuni.cz
Development of Novel Therapeutic Strategies: The unique architectures of dimeric nucleosides open up new avenues for drug design. Researchers are exploring their potential in various therapeutic areas, building upon the established success of monomeric nucleoside analogs in treating viral infections and cancer. researchgate.netnih.gov
Specific Academic Context of Lamivudine (B182088) Dimer: Occurrence and Research Significance
Lamivudine is a potent synthetic nucleoside analog used in the treatment of viral infections. nih.govtandfonline.com The "dimer" of lamivudine, in the context of chemical research, primarily refers to impurities formed during its synthesis or degradation. One such example is the Lamivudine Asymmetric Dimer Impurity. synzeal.com
The research significance of Lamivudine Dimer lies in several areas:
Pharmaceutical Analysis and Quality Control: The presence of impurities like this compound in pharmaceutical preparations is a critical concern. Regulatory guidelines necessitate the characterization and control of such impurities. synzeal.com Therefore, the synthesis and isolation of this compound are important for developing analytical methods to detect and quantify it in the final drug product. synzeal.com
Understanding Degradation Pathways: Studying the formation of this compound helps in understanding the degradation pathways of the parent drug, Lamivudine. This knowledge is crucial for optimizing manufacturing processes and storage conditions to minimize the formation of such impurities. google.com
Chemical Synthesis and Methodology: The synthesis of Lamivudine itself, and by extension its dimers, presents interesting challenges in stereoselective synthesis. google.comresearchgate.net The development of efficient synthetic routes, including enzymatic and mechanochemical approaches, contributes to the broader field of organic and medicinal chemistry. researchgate.netresearchgate.netroyalsocietypublishing.org While the primary focus of research on Lamivudine is its therapeutic application as a monomer, the study of its dimeric forms is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. newdrugapprovals.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22N6O6S2 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-4-[[[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]pyrimidin-2-one |
InChI |
InChI=1S/C17H22N6O6S2/c24-5-14-28-12(7-30-14)22-3-1-10(20-16(22)26)18-9-19-11-2-4-23(17(27)21-11)13-8-31-15(6-25)29-13/h1-4,12-15,24-25H,5-9H2,(H,18,20,26)(H,19,21,27)/t12-,13-,14+,15+/m0/s1 |
InChI Key |
FFUUGVLVHXYVFJ-BYNSBNAKSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)NCNC3=NC(=O)N(C=C3)[C@@H]4CS[C@@H](O4)CO |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)NCNC3=NC(=O)N(C=C3)C4CSC(O4)CO |
Origin of Product |
United States |
Synthetic Methodologies for Lamivudine Dimer and Analogous Dinucleosides
Strategies for Homodimer Synthesis
The creation of homodimers, where two identical nucleoside analogues are linked, is a fundamental process in nucleoside chemistry. These symmetrical compounds are crucial for studying biological processes and serve as building blocks for more complex structures.
The formation of phosphodiester and polyphosphate linkages is the cornerstone of nucleotide dimerization. The most prevalent methods involve either P(V) or P(III) chemistry. researchgate.net
In P(V)-based chemistry , a nucleoside 5'-monophosphate (NMP), 5'-diphosphate (NDP), or 5'-triphosphate (NTP) is activated to form a reactive intermediate. This intermediate then reacts with a second nucleotide to create the polyphosphate bridge. nih.gov A common activation agent is 1,1'-carbonyldiimidazole (B1668759) (CDI) in dry N,N-dimethylformamide (DMF), which generates a phosphorimidazolide intermediate. researchgate.net This intermediate subsequently couples with another nucleotide. researchgate.net Another approach involves using trifluoroacetic anhydride (B1165640) (TFAA) to create highly reactive nucleoside 5'-monophosphate-N-methylimidazolium salts, which act as donors in the coupling reaction. researchgate.netacs.org
P(III)-based chemistry offers an alternative route, often allowing for one-pot synthesis of symmetrical dinucleoside polyphosphates. nih.gov One such method is the Ludwig–Eckstein procedure, which utilizes a salicylphosphite intermediate. nih.gov
The synthesis of dinucleoside tetraphosphates can be achieved by reacting a nucleoside 5'-triphosphate with DCC (dicyclohexylcarbodiimide) to form a cyclic metaphosphate, which then reacts with a nucleoside 5'-monophosphate. acs.org Symmetrical pyrophosphates have been prepared by dimerizing bis(tetrabutylammonium) salts of 5'-NMPs in the presence of p-nitrophenylchloroformate. acs.org
A notable synthesis of lamivudine (B182088) 5'-diphosphate was achieved by first oxidizing lamivudine H-phosphonate and then converting the resulting phosphate (B84403) to its imidazolate derivative, which subsequently reacts with another phosphate moiety. rsc.orgresearchgate.net
Table 1: Comparison of P(V) and P(III) Chemistries for Dinucleoside Synthesis
| Feature | P(V) Chemistry | P(III) Chemistry |
|---|---|---|
| Starting Materials | Nucleoside 5'-mono, di-, or triphosphates | Protected nucleosides |
| Key Intermediates | Phosphorimidazolides, N-methylimidazolium salts | Salicylphosphites, H-phosphonates |
| Typical Products | Symmetrical and unsymmetrical dinucleoside polyphosphates | Symmetrical dinucleoside tetra- and pentaphosphates |
| Reaction Type | Stepwise activation and coupling | Often one-pot procedures |
Enzymatic synthesis offers a "green chemistry" alternative to traditional chemical methods, often providing high stereoselectivity without the need for protecting groups or harsh organic solvents. researchgate.netnih.gov Various enzymes have been harnessed for the synthesis of dinucleoside polyphosphates (Np(n)N) and their analogs. researchgate.net
HIV-1 reverse transcriptase (RT), while not a ligase, can catalyze the synthesis of dinucleoside tetraphosphates containing dideoxynucleosides (ddN), such as ddNp4ddN. nih.govnih.gov This occurs through a recycling reaction where the enzyme uses its ATP-dependent removal activity. nih.gov This method has been successfully used to synthesize various homodimers like ddAp4ddA, ddCp4ddC, ddGp4ddG, and ddTp4ddT. nih.gov
Other enzymes like firefly luciferase, T4 DNA ligase, and T4 RNA ligase are also capable of synthesizing Np(n)N. nih.govbibliotekanauki.pl These enzymes typically proceed through an E-AMP intermediate with the liberation of pyrophosphate. nih.gov For instance, firefly luciferase can synthesize a variety of dinucleoside polyphosphates with four or more phosphate groups. nih.govcsic.es
A promiscuous dinucleotide cyclase from Vibrio cholerae, DncV, has been used for the simple, one-flask synthesis of various 3',5'-linked cyclic dinucleotide analogs, including those with phosphorothioate (B77711) modifications. nih.gov Furthermore, engineered enzyme cascades have been developed for the synthesis of complex analogs like MK-1454, a cyclic guanosine-adenosine monophosphate (cGAMP) analogue. acs.orgnih.gov This process involves multiple engineered enzymes, including kinases and a synthase, to build the final product in a one-pot reaction. nih.gov
Enzymatic methods have also been crucial in the synthesis of lamivudine itself, particularly in achieving the correct stereochemistry. beilstein-journals.orgresearchgate.net For example, a dynamic kinetic resolution protocol using surfactant-treated subtilisin Carlsberg has been employed in the asymmetric synthesis of lamivudine. researchgate.netresearchgate.net Human deoxycytidine kinase (HsdCK) is another enzyme that can phosphorylate lamivudine. mdpi.com
Table 2: Enzymes Used in Dinucleoside and Analog Synthesis
| Enzyme | Type | Typical Product(s) | Key Feature(s) |
|---|---|---|---|
| HIV-1 Reverse Transcriptase | Polymerase | Dideoxynucleoside tetraphosphates (ddNp4ddN) | Utilizes ATP-dependent primer removal activity. nih.gov |
| Firefly Luciferase | Oxidoreductase | Dinucleoside polyphosphates (Np≥4N) | Proceeds via an E*L-AMP intermediate. nih.gov |
| T4 DNA/RNA Ligase | Ligase | Dinucleoside polyphosphates (Np(n)N) | Forms an E-AMP complex, releasing pyrophosphate. nih.govbibliotekanauki.pl |
| DncV Cyclase | Cyclase | 3',5'-linked cyclic dinucleotides | Promiscuous enzyme allowing for analog synthesis. nih.gov |
| Subtilisin Carlsberg | Protease | Chiral 1,3-oxathiolane (B1218472) (Lamivudine precursor) | Used in dynamic kinetic resolution for asymmetric synthesis. researchgate.net |
Mechanochemistry, particularly ball-milling, has emerged as a powerful, solvent-less or solvent-assisted technique for synthesizing nucleotide dimers. colab.ws This method offers several advantages, including procedural simplicity, the ability to use poorly soluble compounds, and reduced reliance on bulk toxic solvents. colab.wsresearchgate.net
The first mechanochemical synthesis of DNA fragments via ball milling demonstrated the feasibility of multi-step, one-pot reactions to produce dimers of controllable sequence. colab.ws This process successfully coupled phosphoramidite (B1245037) monomers to the 5'-hydroxyl group of nucleosides, followed by oxidation of the resulting phosphite (B83602) triester. colab.ws Liquid-assisted grinding (LAG), where small, stoichiometric amounts of solvent are used, facilitates reactions that are otherwise limited by poor reagent solubility. researchgate.netroyalsocietypublishing.org
This technique has been successfully applied to the synthesis of dinucleoside polyphosphates (Np(n)N), ranging from Np3N to the more challenging Np6N. williams.edu The process involves the solid-state activation of phosphate or pyrophosphate sodium salts to their diimidazolides, followed by coupling with unprotected nucleotides under ambient conditions. williams.edu
Mechanochemistry has also enabled the synthesis of novel dinucleoside analogues that were previously inaccessible. beilstein-journals.org For example, 3',5'- and 5',5'-pyrophosphorothiolate-linked dinucleoside cap analogues were prepared by performing a Michaelis-Arbuzov reaction followed by hydrolytic desilylation and phosphate coupling in a one-pot ball-milling process. rsc.orgrsc.orgworktribe.com This approach overcomes the lability of certain intermediates in traditional solution-phase chemistry. beilstein-journals.org
Table 3: Key Mechanochemical Syntheses of Dinucleotide Dimers
| Synthesis Type | Reactants | Activator/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| DNA Dimer | Phosphoramidite monomers, nucleosides | 5-(ethylthio)-1H-tetrazole, Ball-milling | DNA dimers | colab.wsresearchgate.net |
| Dinucleoside Polyphosphates | Nucleotides, phosphate/pyrophosphate salts | 1,1'-Carbonyldiimidazole, Ball-milling | Np3N to Np6N | williams.edu |
| Pyrophosphorothiolate Analogs | S-aryl disulfide nucleoside derivatives, tris(trimethylsilyl) phosphite, AMP-morpholidate | Liquid-Assisted Grinding (LAG) | 3',5'- and 5',5'-pyrophosphorothiolate-linked dinucleosides | beilstein-journals.orgrsc.org |
Protecting groups are essential in oligonucleotide synthesis to ensure that chemical reactions occur at the desired positions on the nucleoside. umich.edu These groups temporarily block reactive sites like the 5'-hydroxyl and exocyclic amino groups, directing the coupling reaction to the correct hydroxyl group. umich.edu
A common strategy involves using a 4,4'-dimethoxytrityl (DMTr) group for the transient protection of the 5'-hydroxyl function. umich.edu This group is typically introduced by reacting the nucleoside with DMTr-chloride and is removed at the start of each coupling cycle. umich.eduumich.edu The choice of protecting groups for the nucleobases themselves is also critical and must be stable throughout the synthesis but removable at the end without damaging the final product. umich.edu
In the context of dimer synthesis, particularly using the phosphoramidite method, a 5'-O-DMTr protected nucleoside is coupled with a nucleoside phosphoramidite. colab.ws After the coupling and subsequent oxidation of the phosphite triester linkage, the DMTr group is removed to allow for further chain elongation if desired. colab.ws
Protecting the sugar hydroxyls can also be crucial for subsequent reaction steps. For instance, protecting the 3',5'-hydroxyls of dinucleosides with acetic anhydride improved the yield of N-(trimethyl)silylethoxymethyl (SEM) deprotection from the nucleobases. nih.gov In the synthesis of dinucleoside triphosphates via a P(V)-P(III)-P(V) bridge, protecting groups are used on the initial phosphordiamidites and are removed in the final step to yield the target Np3N. nih.gov
While protecting groups are a mainstay of nucleoside chemistry, protecting group-free strategies offer a more streamlined and efficient approach by reducing the number of synthetic steps. Catalytic methods are at the forefront of this evolution.
A significant development is the use of chiral phosphoric acid (CPA) catalysis in phosphoramidite couplings to achieve stereodefined dinucleotides. chemrxiv.org This method relies on a mixed-valence P(III)-P(V) substrate-catalyst complex that allows for controlled synthesis. chemrxiv.org
Another approach bypasses the need for protecting groups on the hydroxyl and amino functions of the nucleosides by using highly reactive intermediates. acs.org For example, the reaction of nucleoside 5'-monophosphate-N-methylimidazolium salts (as donors) with unprotected nucleoside 5'-mono-, -di-, or -triphosphates (as acceptors) provides a rapid and general route to dinucleoside polyphosphates. researchgate.net This method is advantageous as it uses unprotected nucleotides, often in their commercially available sodium salt or free acid forms, and requires no rigorous drying or purification of the activated donor. researchgate.netacs.org
Mechanochemical methods also facilitate protecting group-free synthesis. The solid-state synthesis of dinucleoside polyphosphates via ball-milling successfully uses unprotected nucleotides as starting materials, activated in situ with agents like 1,1'-carbonyldiimidazole. researchgate.netwilliams.edu
Protecting Group Strategies in Dimer Synthesis
Strategies for Heterodimer Synthesis, including Lamivudine-Containing Constructs
The synthesis of heterodimers, which contain two different nucleoside units, follows similar principles to homodimer synthesis but requires more complex strategies to control the sequence of coupling.
The phosphoramidite method is well-suited for building heterodimers in a stepwise fashion. colab.ws A protected nucleoside (e.g., on a solid support or in solution) is first coupled with the phosphoramidite of the second, different nucleoside. After oxidation and deprotection of the 5'-hydroxyl group, the process can be repeated to build longer, defined sequences. colab.ws
The synthesis of heterodimers containing lamivudine has been reported. For instance, pyrimidine (B1678525) 2',3'-dideoxy-dinucleoside diphosphates, including those with lamivudine (3TC), have been prepared using H-phosphonate chemistry on a solid support. rsc.org Heterodimers of AZT and d4T with TSAO-T have also been synthesized using aryloxyphosphoramidate chemistry, involving the coupling of a nucleoside phosphoramidate (B1195095) to a second nucleoside unit. acs.org
The synthesis of dinucleoside 5',5'-polyphosphates (Np(n)N) using nucleoside 5'-monophosphate-N-methylimidazolium salts as donors can also be applied to create unsymmetrical dimers by reacting the activated donor of one nucleoside with an acceptor (NMP, NDP, or NTP) of a different nucleoside. researchgate.net This method has been used to produce a variety of mixed dinucleoside di-, tri-, and tetraphosphates. researchgate.net
The formation of lamivudine heterodimers has also been observed in crystallographic studies, where lamivudine forms base-paired duplexes with itself (hemiprotonated 3TC–3TC+) or with strong organic acids like trifluoroacetic acid. conicet.gov.ar While not a covalent dimer in the sense of a phosphate linkage, these studies provide insight into the intermolecular interactions that can drive the assembly of heterodimeric structures.
Novel Linker Chemistry in Dinucleoside Analog Synthesis (e.g., Triazole Linkages)
The development of dinucleoside analogs has been significantly advanced by the introduction of novel linker chemistries that replace the natural phosphodiester bond. These synthetic linkers can enhance the stability, bioavailability, and therapeutic properties of the resulting molecules. One of the most prominent examples of such novel chemistry is the use of triazole linkages, often introduced via "click chemistry." rsc.orgrsc.orgmdpi.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and versatile method for connecting two nucleoside units. rsc.orgrsc.org This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring as the internucleoside linkage. Researchers have synthesized libraries of mRNA cap analogs containing a triazole ring within the oligophosphate chain by reacting a guanine (B1146940) nucleotide with a terminal alkyne and an azido-functionalized nucleoside. rsc.org This approach allows for variations in the length of the polyphosphate chain and the structure of the linkers connecting the phosphate and triazole moieties. rsc.orgrsc.org
Beyond cap analogs, triazole linkages have been employed to create various dinucleoside structures. For instance, thymidine (B127349) dinucleosides have been synthesized where two thymidine units are connected by a triazole ring. mdpi.com These syntheses often involve the reaction of an azido-modified nucleoside, such as 3′-azido-3′-deoxythymidine (AZT), with a nucleoside containing a terminal alkyne. mdpi.com The resulting triazole-linked dimers serve as building blocks for creating longer, modified oligonucleotides. dntb.gov.ua
Other novel linker strategies include the use of carbamate (B1207046) linkages and olefinic chains. Carbamate-linked dimers of 2'-deoxy-2',3'-secothymidine have been synthesized and incorporated into oligonucleotides. tandfonline.com Metathesis reactions have been utilized to create dimeric thymidines linked by an olefinic chain between the 3'-3', 5'-5', or 3'-5' positions. researchgate.net These diverse linker chemistries offer a powerful toolkit for developing new dinucleoside analogs with tailored properties.
Interactive Table: Examples of Novel Linkers in Dinucleoside Analog Synthesis
| Linker Type | Synthetic Method | Nucleoside Units | Key Features | Reference(s) |
| Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Guanosine, Cytidine, Thymidine | Stable, versatile, allows for diverse modifications. | rsc.org, rsc.org, mdpi.com |
| Olefin | Cross-metathesis / Ring-closing metathesis | Thymidine | Provides structural rigidity or flexibility depending on the linker length. | researchgate.net |
| Carbamate | Standard organic synthesis | 2'-deoxy-2',3'-secothymidine | Replaces the phosphodiester linkage with a non-ionic bond. | tandfonline.com |
| s-Triazine | Stepwise substitution with cyanuric chloride | Unprotected nucleosides | Creates "triple headed" dinucleoside analogues. | researchgate.net |
Stereochemical Control in Dimerization Reactions (e.g., Diastereoselectivity)
Achieving the correct stereochemistry is a critical challenge in the synthesis of lamivudine and its analogs, as the biological activity is often dependent on a specific isomeric form. nih.gov The synthesis of lamivudine, for example, requires the formation of the cis-isomer, specifically the (-)-[2R, 5S] enantiomer. justia.comnewdrugapprovals.org
Several strategies have been developed to control the stereochemical outcome of the dimerization and glycosylation reactions. The use of Lewis acids like stannic(IV) chloride (SnCl₄), trimethylsilyl (B98337) iodide (TMS-I), and titanium tetrachloride (TiCl₄) can promote the formation of the desired cis-isomer during the coupling of the 1,3-oxathiolane intermediate with the pyrimidine base. nih.govjustia.comnewdrugapprovals.org However, these reactions are often not completely stereoselective and produce a mixture of cis and trans diastereomers, necessitating subsequent separation steps, frequently involving chromatography. justia.comnewdrugapprovals.orggoogle.com
To improve diastereoselectivity, chiral auxiliaries and enzymatic resolutions have been employed. For instance, L-menthol can be used as a chiral auxiliary to separate diastereomers. google.com In one approach, the enzymatic resolution of a racemic mixture of a lamivudine precursor using Candida antarctica lipase (B570770) B or surfactant-treated subtilisin Carlsberg can yield the desired enantiomer with high enantiomeric excess. beilstein-journals.orgresearchgate.net Another method involves the use of (S)-BINOL for the co-crystallization and resolution of racemic lamivudine, which allows for the isolation of the desired cis-(-)-enantiomer with very high purity. researchgate.net
In the synthesis of other dinucleoside analogs, such as thymidine-methylphosphonate dimers, diastereoselective synthesis has been achieved using specific phosphitylating agents like dichloromethylphosphine. tandfonline.com The stereochemical outcome in these reactions can be influenced by factors such as solvent polarity and temperature, which affect intramolecular hydrogen bonding and the conformational preferences of the reaction intermediates. tandfonline.com
Interactive Table: Methods for Stereochemical Control in Lamivudine Synthesis
| Method | Reagents/Catalysts | Outcome | Key Features | Reference(s) |
| Lewis Acid Catalysis | SnCl₄, TMS-I, TiCl₄ | Predominantly cis-isomer | Not fully stereoselective, requires separation of diastereomers. | justia.com, newdrugapprovals.org, nih.gov |
| Chiral Auxiliary | L-menthol | Separation of diastereomers | Allows for resolution based on the formation of separable diastereomeric esters. | google.com |
| Enzymatic Resolution | Candida antarctica lipase B, subtilisin Carlsberg | High enantiomeric excess of the desired isomer | Green chemistry approach, highly selective. | beilstein-journals.org, researchgate.net |
| Co-crystal Resolution | (S)-BINOL | High purity cis-(-)-lamivudine (>99.9% ee) | Efficient separation of enantiomers through selective crystallization. | researchgate.net |
Synthetic Routes Involving Dimeric Precursors for Nucleoside Analogs (e.g., mercaptoacetaldehyde (B1617137) dimer in lamivudine synthesis)
The use of dimeric precursors is a common strategy in the synthesis of nucleoside analogs, providing a stable and convenient source for reactive monomers. A key example is the use of 1,4-dithiane-2,5-diol (B140307), the stable dimer of mercaptoacetaldehyde, in the synthesis of lamivudine. researchgate.netbeilstein-journals.org
This commercially available dimer serves as a versatile synthon. researchgate.net In the synthesis of the 1,3-oxathiolane ring of lamivudine, 1,4-dithiane-2,5-diol is reacted with a glyoxylate (B1226380) derivative. justia.comnewdrugapprovals.orggoogle.com This condensation reaction forms the core heterocyclic structure. For instance, L-menthyl glyoxylate is condensed with 1,4-dithiane-2,5-diol to produce a 5-hydroxy- justia.comCurrent time information in Bangalore, IN.oxathiolane-2-carboxylic acid ester intermediate. google.com This intermediate is then coupled with a silylated cytosine base in the presence of a Lewis acid to form the nucleoside. justia.comnewdrugapprovals.org
Other dimeric precursors are also utilized in nucleoside analog synthesis. Glycolaldehyde dimer, for example, has been used in combination with 1,4-dithiane-2,5-diol in enzyme-catalyzed syntheses to create enantiopure 1,3-oxathiolane intermediates for lamivudine. beilstein-journals.org Similarly, the synthesis of certain 4'-(hydroxymethyl)oxathiolane nucleosides employs 1,3-dihydroxyacetone (B48652) dimer as a starting material. beilstein-journals.org
The use of these dimeric synthons simplifies the handling of otherwise unstable or volatile aldehydes and provides an efficient pathway to key heterocyclic intermediates required for the assembly of complex nucleoside analogs. researchgate.net
Interactive Table: Dimeric Precursors in Nucleoside Analog Synthesis
| Dimeric Precursor | Monomer Equivalent | Used in Synthesis of | Role in Synthesis | Reference(s) |
| 1,4-Dithiane-2,5-diol | Mercaptoacetaldehyde | Lamivudine | Forms the 1,3-oxathiolane ring via condensation with a glyoxylate. | google.com, researchgate.net, beilstein-journals.org |
| Glycolaldehyde dimer | Glycolaldehyde | Lamivudine | Reacts with 1,4-dithiane-2,5-diol in enzymatic synthesis of the oxathiolane ring. | beilstein-journals.org |
| 1,3-Dihydroxyacetone dimer | 1,3-Dihydroxyacetone | 4'-(Hydroxymethyl)oxathiolane nucleosides | Starting material for the synthesis of the 1,3-oxathiolane intermediate. | beilstein-journals.org |
Computational and Theoretical Chemistry of Lamivudine Dimer
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding nature of the lamivudine (B182088) dimer. These calculations, often employing methods like Density Functional Theory (DFT) or Møller–Plesset second-order perturbation theory (MP2), can elucidate the distribution of electrons and the nature of the forces holding the dimer together. acs.orgresearchgate.net Early computational studies on the isolated lamivudine (3TC) molecule identified multiple stable conformers, with energy differences of up to 13.7 kJ/mol, an amount comparable to the energy of a strong O-H···O hydrogen bond. nih.gov These studies revealed that the conformations are stabilized by a combination of weak intramolecular C-H···O interactions and, in some cases, stronger O-H···O bonds. nih.gov
The electronic structure of lamivudine is key to its dimerization. The molecule possesses several donor and acceptor groups for hydrogen bonding, including amine and hydroxyl groups as donors, and oxygen atoms of the carbonyl and hydroxyl groups, as well as heterocyclic nitrogen, oxygen, and sulfur atoms as acceptors. nih.gov Theoretical studies have shown that the likelihood of forming strong hydrogen bonds decreases in the order from the amine and hydroxide (B78521) groups as donors to the O=C, OH, N(het), O(het), and S(het) atoms as acceptors. mdpi.com This hierarchy is crucial for predicting the most stable dimer configurations.
Charge Density Distribution Analysis
Charge density distribution analysis, derived from high-resolution X-ray diffraction data and theoretical QM calculations, offers a detailed picture of the bonding within the lamivudine dimer. researchgate.netresearchgate.net This analysis is often interpreted using the Quantum Theory of Atoms in Molecules (QTAIM), which characterizes chemical bonds based on the topology of the electron density, ρ(r). nih.gov
In the crystal structure of lamivudine, which serves as a model for dimer interactions, topological analysis reveals bond critical points (BCPs) for various intermolecular interactions. nih.govresearchgate.net The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), quantify the strength and nature of the interactions. Strong, attractive hydrogen bonds (like N-H···O and O-H···O) are characterized by specific topological parameters, while weaker van der Waals interactions (such as C-H···O, H···H, and C-H···π) show different characteristics. nih.gov For instance, the S-C bonds in lamivudine exhibit the lowest values of ∇²ρ(r) compared to other bonds. researchgate.net The analysis of the Reduced Density Gradient (RDG) function further helps to visualize and distinguish between strong, attractive interactions and weaker, van der Waals-type contacts. nih.gov
Table 1: Topological Properties of Intermolecular Interactions in Lamivudine Crystals This table is representative of the types of data obtained from charge density analysis and is based on findings for lamivudine crystal structures.
| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |
|---|---|---|---|
| O-H···O | High | Positive | Strong, attractive H-bond |
| N-H···O | High | Positive | Strong, attractive H-bond |
| C-H···O | Low | Near-zero/Slightly Positive | Weak, van der Waals |
| S···S | Low | Positive | Weak interaction |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool for predicting the reactive sites of a molecule. researchgate.netmdpi.com The MEP map illustrates the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netmdpi.com Green regions represent neutral potential. mdpi.com
For the lamivudine molecule, MEP analysis would highlight the electron-rich oxygen and nitrogen atoms as primary sites for hydrogen bond acceptance in a dimer. Conversely, the hydrogen atoms of the amine and hydroxyl groups would appear as electron-poor regions, acting as hydrogen bond donors. nih.gov This visual representation of reactivity corroborates findings from other QM methods and helps in rationalizing the preferred geometries of lamivudine dimers, where electrostatic complementarity is maximized. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.govacs.org By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes and flexibility of molecules, such as a this compound. nih.govucl.ac.uk These simulations can reveal how the dimer behaves in a physiological environment, including its interactions with water molecules. nih.govacs.org
While specific MD studies on the this compound are not extensively documented, the methodology has been widely applied to study lamivudine's interaction with its biological targets, like HIV reverse transcriptase and protease. ucl.ac.ukacs.orgresearchgate.net Such simulations can assess the stability of ligand-protein complexes and explore conformational changes upon binding. nih.gov For a this compound, MD simulations could be used to explore the stability of different hydrogen-bonding or stacking arrangements, the dynamics of the dimer interface, and the free energy landscape of its conformational states. acs.orgucl.ac.uk This would provide insight into the persistence of specific dimer configurations in solution.
Density Functional Theory (DFT) Studies on Dimer Anions and Intermolecular Interactions
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. unito.itresearchgate.net It is particularly useful for studying intermolecular interactions and the properties of charged species, such as this compound anions. unito.itresearchgate.net DFT calculations, often corrected for dispersion effects (DFT-D), provide a good balance of accuracy and computational cost for describing non-covalent interactions that stabilize the dimer. unito.it
DFT has been employed to study the molecular structures of anions, cations, and neutral forms of lamivudine in solution. researchgate.net A comparative study on the degradation pathways of lamivudine and emtricitabine (B123318) utilized DFT to explain their differential stability under stress conditions, highlighting the method's power in predicting reactivity. nih.gov For a this compound, DFT could be used to optimize the geometry of various isomers, calculate their binding energies, and analyze the nature of the intermolecular forces involved. nih.gov Furthermore, DFT studies on the dimer anion would be crucial for understanding its properties in different pH environments and its potential interactions with biological cations.
QM/MM Approaches for Dimer-Macromolecule Interaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying large biological systems, such as a drug interacting with a protein. preprints.org In this approach, the most critical part of the system (e.g., the drug and the enzyme's active site) is treated with high-accuracy QM, while the rest of the protein and solvent is handled with more computationally efficient MM. preprints.orgresearchgate.net
Studies on lamivudine have used QM/MM calculations to investigate the interaction mechanism of the monomer with its target enzyme, deoxycytidine kinase. nih.govresearchgate.netresearchgate.netresearchgate.net These studies reconstruct the theoretical charge density distribution of lamivudine within the binding pocket to analyze ligand-receptor interactions. researchgate.netresearchgate.net The findings show that the total energy of intermolecular interactions is significantly higher in the ligand-receptor complexes (320.1–394.8 kJ/mol) compared to the lamivudine crystal (276.9 kJ/mol), primarily due to a greater number of hydrophilic interactions. nih.govmdpi.comresearchgate.net In contrast, the energy contribution from hydrophobic interactions remains relatively constant. mdpi.comresearchgate.net These QM/MM studies demonstrate that the crystal field effect can weaken intramolecular interactions compared to the isolated molecule. nih.govresearchgate.net While these studies focus on the monomer, the methodology is directly applicable to understanding how a this compound might interact with a macromolecular target, should such an interaction be relevant.
Table 2: Comparison of Lamivudine Interaction Energies in Different Environments Data sourced from QM/MM and crystal charge density studies. nih.govmdpi.comresearchgate.net
| Environment | Total Interaction Energy (kJ/mol) | Primary Contributing Interactions |
|---|---|---|
| Lamivudine Crystal | 276.9 | Hydrogen bonds, van der Waals forces |
Theoretical Prediction of Dimerization Pathways and Relative Stabilities of Isomers
The theoretical prediction of dimerization pathways involves identifying the most energetically favorable ways for two lamivudine molecules to associate. Based on crystallographic and computational data, dimerization is likely driven by the formation of strong intermolecular hydrogen bonds and, to a lesser extent, stacking interactions. nih.govacs.org The most probable pathway involves the formation of centrosymmetric dimers via N-H···O hydrogen bonds, a common motif in related crystal structures. preprints.org
The relative stabilities of different dimer isomers can be assessed by calculating their interaction energies using quantum chemical methods. preprints.org Early computational work on isolated lamivudine conformers showed that stability is dictated by a delicate balance of intramolecular hydrogen bonds. researchgate.netnih.gov For a dimer, one could expect various isomers based on the available hydrogen bond donors and acceptors. For example, a head-to-tail arrangement maximizing N-H···O and O-H···O bonds would likely be more stable than isomers relying on weaker C-H···O or π-π stacking interactions. nih.govacs.org The energy of N-H···O hydrogen bonds in related systems can be significant, ranging from -7.5 to -29.5 kJ/mol, which would be a primary stabilizing factor for the dimer. preprints.org DFT calculations could precisely rank the stability of these potential dimer configurations. nih.gov
Chemical Reactivity and Stability of Lamivudine Dimer
Mechanisms of Dimer Formation as a Side Reaction or Impurity
Lamivudine (B182088) dimer is identified as a process-related impurity that can arise during synthesis or storage. Several chemical suppliers list lamivudine dimer impurities, providing insight into their structure. One common structure is a methylene-linked dimer, identified chemically as (S,R)-4,4'-(Methylenebis(azanediyl))bis(1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one). synthinkchemicals.comclearsynth.comsimsonpharma.com This structure suggests a formation mechanism where the exocyclic amino groups of the cytosine rings of two separate lamivudine molecules are linked together by a methylene (B1212753) bridge. This type of reaction could potentially be facilitated by the presence of formaldehyde (B43269) or other reactive one-carbon species as an impurity in reagents or solvents during the manufacturing process.
Another potential, though less directly documented, mechanism for dimerization could involve the pyrimidine (B1678525) bases reacting with each other. Studies on other nucleoside analogues have shown that under certain coupling conditions, a pyrimidine base like uracil (B121893) can link with two sugar moieties at the N-1 and N-3 positions, forming a dimeric structure. rsc.org While not demonstrated specifically for lamivudine, this presents a hypothetical pathway for dimer formation under certain chemical environments. Dimer impurities are monitored and controlled according to guidelines from the International Conference on Harmonisation (ICH). synthinkchemicals.com
Hydrolytic Stability and Degradation Pathways of Dimeric Linkages
The hydrolytic stability of lamivudine has been investigated under forced degradation conditions, which provides a basis for understanding the potential stability of its dimeric impurities. Lamivudine itself shows susceptibility to degradation in both acidic and alkaline environments, while it is generally stable under neutral hydrolytic conditions. nih.gov
In one study, lamivudine exhibited 18% degradation under acidic conditions and 32% under alkaline conditions when subjected to extensive stress testing. scholars.direct Another investigation confirmed instability in acid and alkali but stability in neutral conditions. nih.gov The degradation of lamivudine in acidic and alkaline media involves the formation of several degradation products, indicating that the primary molecule undergoes significant transformation. nih.govscholars.direct While these studies focus on the parent drug, the data implies that the dimeric linkages, particularly the bonds within the pyrimidine and oxathiolane rings of the constituent lamivudine units, would also be susceptible to cleavage under strong acidic or basic conditions.
Table 1: Summary of Lamivudine Hydrolytic Degradation Studies This table is interactive. You can sort and filter the data.
| Stress Condition | Reagents/Parameters | Degradation of Lamivudine | Reference |
|---|---|---|---|
| Acid Hydrolysis | 1 N HCl, 80°C, 24 hours | Mild degradation observed | eijppr.com |
| Acid Hydrolysis | HCl solution, heating | 18% degradation | scholars.direct |
| Acid Hydrolysis | Not specified | Unstable | nih.gov |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | Susceptible to degradation | eijppr.com |
| Base Hydrolysis | NaOH solution, heating | 32% degradation | scholars.direct |
| Base Hydrolysis | Not specified | Unstable | nih.gov |
| Neutral Hydrolysis | Water, 70°C, 5 days | No degradation observed | ufrgs.br |
Oxidative Stability and Transformation Products
Lamivudine demonstrates significant instability under oxidative stress. nih.gov Forced degradation studies consistently show that lamivudine degrades extensively in the presence of oxidizing agents like hydrogen peroxide (H2O2). scholars.directinnovareacademics.inresearchgate.net In one study, lamivudine underwent 100% degradation when heated with 30% H2O2, leading to the formation of multiple degradation products. scholars.direct This high susceptibility to oxidation is a critical factor in its stability profile. innovareacademics.inresearchgate.net
Interestingly, specific oxidative conditions may promote the formation of dimeric structures. A study involving forced degradation with copper sulfate (B86663) (CuSO4) at elevated temperatures identified a degradation product with a mass-to-charge ratio (m/z) of 459, which was proposed to be a this compound. ufrgs.br This suggests that metal ions can catalyze oxidative reactions that lead to the dimerization of lamivudine. ufrgs.br
Table 2: Summary of Lamivudine Oxidative Degradation Studies This table is interactive. You can sort and filter the data.
| Stress Condition | Reagents/Parameters | Outcome | Reference |
|---|---|---|---|
| Oxidation | 30% v/v H2O2, 80°C, 30 min | 100% degradation | scholars.direct |
| Oxidation | H2O2 | Highest degradation observed | innovareacademics.inresearchgate.net |
| Oxidation | Not specified | Extensive degradation | nih.gov |
| Oxidation | 0.3% v/v H2O2, 25°C | Degradation occurred | ufrgs.br |
Investigation of Impurity Profiles Related to Dimerization
The investigation of impurity profiles is a regulatory requirement to ensure the quality and safety of pharmaceutical products. Analytical methods, primarily stability-indicating high-performance liquid chromatography (HPLC), are developed and validated to separate and quantify lamivudine from its process-related impurities and degradation products. innovareacademics.inrjptonline.orgscispace.com
These methods are crucial for monitoring impurities like dimers. For example, in combination drug products containing lamivudine and tenofovir (B777), analytical methods have been established to separate both active ingredients from a total of eleven specified impurities, which include various dimers related to tenofovir. innovareacademics.inrjptonline.org The methods are designed to be specific and selective, ensuring that any dimer peak is well-resolved from the main drug peaks. scispace.com The levels of these impurities must be controlled within strict limits, often below 0.2% of the active drug concentration, as stipulated by ICH guidelines. innovareacademics.in
Table 3: Identified this compound Impurities This table is interactive. You can sort and filter the data.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|---|---|
| This compound Impurity | (S,R)-4,4'-(Methylenebis(azanediyl))bis(1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one) | 1904611-18-2 | C17H22N6O6S2 | 470.52 | synthinkchemicals.comsimsonpharma.compharmaffiliates.com |
Supramolecular Chemistry of Lamivudine and Its Dimeric Assemblies
Self-Assembly Mechanisms of Lamivudine (B182088) and its Dimeric Forms in the Solid State
In the solid state, lamivudine (3TC) demonstrates a remarkable ability to self-assemble into complex, ordered structures that mimic biological macromolecules. acs.orgfigshare.com A key mechanism driving this assembly is the formation of lamivudine dimers, which then organize into higher-order structures. Research has revealed that lamivudine can self-assemble into a base-paired and helically base-stacked hexagonal structure, creating a DNA-like mimicry. acs.orgfigshare.com
This self-assembly is primarily guided by the interactions between the cytosine bases of the lamivudine molecules. The process involves the formation of 3TC=3TC dimers through both face-to-face and face-to-tail stacking. acs.orgfigshare.com These dimers are further stabilized by base-pairing via hydrogen bonds. This intricate interplay of stacking and hydrogen bonding leads to a right-handed, DNA-like helical structure with a highly symmetric hexagonal lattice. acs.orgfigshare.com The ability of lamivudine to form these ordered assemblies without the need for counterions or organic solvents highlights the inherent self-organizing properties of the molecule itself. acs.org
Hydrogen Bonding Networks and Crystal Packing in Dimeric States
The stability and structure of lamivudine's dimeric assemblies are fundamentally governed by extensive hydrogen bonding networks. acs.org In the dimeric state, lamivudine molecules are typically paired through two hydrogen bonds between the cytosine moieties. acs.orgfigshare.com These interactions can occur between the neutral cytosine bases, primarily involving N–H···O or N–H···N bonds. acs.org
In addition to these primary pairing interactions, more complex hydrogen-bonding synthons can arise. For instance, in the presence of an acid, a three-point homosynthon can form, where a protonated lamivudine molecule pairs with a neutral one. conicet.gov.ar This synthon is constructed by two N–H⋯O hydrogen bonds at the periphery and a central N+–H⋯N hydrogen bond. conicet.gov.ar
The crystal packing of these dimeric units leads to distinct lattice structures. One of the most notable is a highly symmetric hexagonal lattice, which results from the helical stacking of the base-paired dimers. acs.orgfigshare.com The lamivudine pairs stack on top of one another in a face-to-face manner, creating a DNA-like double helix. conicet.gov.ar However, other packing arrangements exist, such as in the lamivudine hemihydrochloride hemihydrate, where partially face-to-face stacked pairs are held together by both protonated and neutral fragments, but without forming a helical stack. acs.org The specific hydrogen bonding patterns and resulting crystal packing are sensitive to the chemical environment, including the presence of co-formers or ions. conicet.gov.ar
| Interaction Type | Donor/Acceptor Atoms | Role in Dimer Assembly |
| Base-Pairing | N–H···O | Primary interaction holding neutral dimers together. acs.org |
| Base-Pairing | N–H···N | Alternative primary interaction for neutral dimer formation. acs.org |
| Three-Point Homosynthon | N–H⋯O and N+–H⋯N | Stabilizes heterodimers of neutral and protonated lamivudine. conicet.gov.ar |
Co-crystallization and Supramolecular Synthons Involving Lamivudine and its Dimeric Analogues
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by combining them with a co-former in a single crystal lattice. researchgate.netugr.es Lamivudine's hydrogen bond donor and acceptor groups make it an excellent candidate for forming co-crystals. researchgate.net The design of these co-crystals often relies on the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. nih.gov
A prominent example is the drug-drug co-crystal of lamivudine and zidovudine (B1683550) (AZT). researchgate.netugr.es The formation of this co-crystal, which exists as a monohydrate, can be understood through synthon theory. researchgate.netgoogle.com The cytosine fragment of lamivudine and the thymine (B56734) fragment of zidovudine possess complementary hydrogen-bonding groups that facilitate their assembly into a stable co-crystal structure. researchgate.net In this co-crystal, each zidovudine molecule forms five distinct interactions with three lamivudine molecules and two water molecules, while each lamivudine molecule interacts with three zidovudine molecules and one water molecule. google.com These interactions create an infinite 1D ribbon-type arrangement. google.com
The selection of co-formers can be guided by identifying complementary supramolecular synthons. Common synthons in crystal engineering include the carboxylic acid dimer homosynthon and various heterosynthons like the carboxylic acid-pyridine and amide dimer types. nih.gov For lamivudine, co-crystals have also been designed with molecules like 3,5-dinitrosalicylic acid, based on the interaction between carboxylic acids and 2-aminopyridines. scispace.com
| Co-crystal System | Key Supramolecular Synthons | Significance |
| Lamivudine-Zidovudine Monohydrate | N-H···O, O-H···O, O-H···N | Forms a stable, marketed drug-drug co-crystal with improved physical properties. researchgate.netgoogle.com |
| Lamivudine-3,5-dinitrosalicylic acid | Carboxylic acid-2-aminopyridine synthon | Demonstrates rational design based on acid-base interactions. scispace.com |
| Lamivudine-4-quinolinone | N-H···O, O-H···O | An example of a co-crystal discovered through screening, stabilized by multiple hydrogen bonds. scispace.com |
Role of Dimerization in Modulating Solid-State Properties (e.g., Crystal Morphology, Lattice Energy)
The formation of dimeric structures and the resulting crystal packing significantly influence the solid-state properties of lamivudine, including its polymorphism, crystal morphology, and thermodynamic stability. Lamivudine is known to exist in different polymorphic forms, which are distinct crystalline structures of the same compound. researchgate.netresearchgate.net
Two well-studied polymorphs, Form I and Form II, exhibit different crystal habits: Form I typically crystallizes as acicular (needle-like) crystals, while Form II forms bipyramidal crystals. scispace.comresearchgate.net These forms differ in their thermodynamic stability, which is related to the lattice energy—the energy required to break apart the crystal lattice. researchgate.net Heat of solution measurements have shown that although Form I has a lower melting point, it is energetically more stable, suggesting a greater cooperativity of interactions within its crystal lattice. researchgate.net The lattice energy of the tetragonal polymorph of lamivudine has been evaluated to be 276.9 kJ/mol, with the strongest single intermolecular interaction being an O-H···N hydrogen bond with an energy of -51.1 kJ/mol. mdpi.comnih.gov
Dimerization and co-crystallization can lead to new solid forms with enhanced stability. The lamivudine-zidovudine co-crystal, for instance, is physically stable and shows a single melting point, indicating a well-defined and stable new crystalline phase. google.com This stability is attributed to the strong and extensive intermolecular interactions within the co-crystal lattice. google.com Such modifications can improve important pharmaceutical parameters like flow properties and bulk density, as seen with a novel hemihydrate form (Form III) of lamivudine. google.com The ability to predict crystal morphology based on calculating attachment energies for different crystal faces is a key tool in understanding how dimerization and packing influence these macroscopic properties. cam.ac.ukacs.org
| Polymorphic Form | Crystal Habit | Key Characteristics |
| Form I | Acicular (needle-like) | 0.2 hydrate, lower melting point but energetically more stable due to lattice interactions. researchgate.netresearchgate.net |
| Form II | Bipyramidal | Anhydrous, thermodynamically favored at ambient humidity, higher melting point. researchgate.netresearchgate.net |
| Form III | - | Hemihydrate, stable with better flow properties than Form I. scispace.comgoogle.com |
Design of Supramolecular Hydrogels and Other Assemblies Utilizing Dimeric Motifs
The principles of self-assembly and dimerization observed in lamivudine crystals can be harnessed to design more complex functional materials, such as supramolecular hydrogels. nih.govmdpi.com These are three-dimensional networks held together by reversible, non-covalent interactions, capable of encapsulating large amounts of water. mdpi.com By rationally designing peptide-based drug amphiphiles (DAs) that incorporate lamivudine, researchers have created self-assembling systems that form hydrogels under physiological conditions. nih.govnih.gov
In one approach, drug amphiphiles were designed with alternating hydrophobic (valine) and hydrophilic (lamivudine-modified lysine) residues. nih.govacs.orgcorevih-bretagne.fr In water, these molecules spontaneously associate into supramolecular filaments several micrometers long. nih.govnih.gov The addition of phosphate-buffered saline (PBS) triggers the rapid gelation of these filaments, forming a stable hydrogel. nih.govnih.gov This hydrogel can act as a long-acting injectable, forming a depot upon subcutaneous injection and releasing the drug over an extended period (over 40 days in mouse models). nih.govnih.gov
The formation of these hydrogels relies on leveraging the dimeric or aggregative tendencies of the constituent molecules. The non-covalent, reversible nature of the cross-links within supramolecular hydrogels imparts unique properties like shear-thinning (allowing injection through a needle) and self-healing. uq.edu.au These advanced assemblies demonstrate how the fundamental principles of dimerization and supramolecular chemistry can be translated from simple crystals to sophisticated drug delivery systems. nih.govmdpi.com
Advanced Analytical Methodologies for Lamivudine Dimer Characterization
Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatographic methods are the cornerstone of impurity profiling in the pharmaceutical industry. They are adept at separating complex mixtures, allowing for the individual assessment of each component. For lamivudine (B182088) and its dimer, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools.
HPLC and UHPLC are powerful techniques used for the separation and quantification of lamivudine and its related substances, including potential dimers. innovareacademics.in These methods utilize a stationary phase, typically a C18 or C8 column, and a mobile phase to separate compounds based on their physicochemical properties. ufrgs.brrjptonline.org The development of a stability-indicating method is crucial, which involves intentionally degrading the drug substance to ensure the analytical method can separate the degradation products from the main compound and other impurities. innovareacademics.in
In the analysis of fixed-dose combination tablets containing lamivudine, tenofovir (B777) disoproxil fumarate, and dolutegravir, a "Mixed Dimer Impurity" has been identified and separated using a C18 column with a gradient elution. rjptonline.org Another study focusing on lamivudine and tenofovir also reports the presence of a dimer impurity. innovareacademics.in The challenge in developing these methods lies in achieving adequate separation for more than 20 potential components in a reasonable time frame. thermofisher.com UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are critical for resolving closely eluting impurities like dimers. ufrgs.br A UHPLC method successfully separated lamivudine from its degradation products, one of which was proposed to be a dimer. ufrgs.br
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Key Finding Related to Dimer | Source |
|---|---|---|---|---|---|
| RP-HPLC | C18 (250 x 4.6 mm, 5 µm) | Gradient elution with phosphate (B84403) buffer and methanol/water | 265nm and 235nm | Separated a "Mixed Dimer Impurity" in a combination drug product. | rjptonline.org |
| RP-HPLC | Not Specified | Gradient elution | PDA Detector at 260 nm | Method developed to analyze 11 specified impurities, including a dimer related to tenofovir in a lamivudine combination tablet. | innovareacademics.in |
| UHPLC | C8 (100 x 2.0 mm, 2.2 µm) | Gradient elution with 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0), acetonitrile (B52724), and methanol | 260 nm | A stability-indicating method separated lamivudine from its degradation products, including a proposed dimer (DP23TC). | ufrgs.br |
While HPLC and UHPLC are excellent for separation, they typically require a reference standard for definitive identification. Hyphenated techniques, which couple a separation technique with a spectroscopic technique, are essential for structural elucidation and the analysis of impurities at trace levels. ijfmr.comajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for impurity profiling. ijfmr.com These methods provide molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities like dimers. A study using Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) successfully identified a degradation product of lamivudine (DP23TC) with a mass-to-charge ratio (m/z) of 459, suggesting the formation of a dimer. ufrgs.br This demonstrates the technique's capability in proposing chemical structures for unknown degradation products formed under stress conditions. ufrgs.brufrgs.br
Furthermore, the high sensitivity of LC-MS/MS allows for the quantification of impurities at very low concentrations, which is vital for controlling potentially genotoxic impurities. researchgate.netresearchgate.net Methods have been developed to quantify genotoxic impurities in lamivudine at the parts-per-million (ppm) level. researchgate.net The sensitivity of these methods is highlighted by the ability to achieve a limit of quantification (LOQ) as low as 1 ng/mL for lamivudine in biological matrices, showcasing their utility for trace analysis. nih.govnih.gov
| Technique | Application | Key Findings | Source |
|---|---|---|---|
| UHPLC-QTOF/MS | Structure Elucidation | Proposed a chemical structure for a lamivudine degradation product (DP23TC) with an m/z of 459, suggesting a dimer. | ufrgs.brufrgs.br |
| LC-MS/MS | Trace Analysis of Genotoxic Impurities | Developed a method to quantify potential genotoxic impurities in lamivudine salicylate (B1505791) formulations with an LOQ of 0.3 ppm. | researchgate.net |
| GC-MS and LC-MS | Trace Analysis of Genotoxic Impurities | Methods developed for determining alkyl methane (B114726) sulfonates and alkyl paratoluene sulfonates in lamivudine at trace levels. The LOQ for APTSs was in the range of 1.0–1.5 μg/mL. | researchgate.net |
| LC/MS/MS | Trace Analysis in Plasma | Validated a highly sensitive method for lamivudine in human plasma with an LLOQ of 1 ng/mL. | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
Advanced Spectroscopic Methods for Quantitative and Qualitative Analysis (beyond basic identification)
Beyond initial identification, advanced spectroscopic methods provide deeper insights into the electronic and conformational properties of molecules like the lamivudine dimer.
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. While no direct studies on this compound using PES were found, research on the photoelectron spectra of homogeneous dimer anions of related nucleobases—such as uracil (B121893), thymine (B56734), and cytosine—provides a strong precedent. researchgate.net Lamivudine is a structural analogue of cytosine.
In such experiments, dimer anions are generated and irradiated with a laser, causing electron detachment. The resulting spectra provide vertical detachment energies (VDEs), which correspond to the electron binding energies of different anionic isomers. researchgate.net For the thymine dimer anion (T₂⁻), the spectrum was attributed to both a proton-transferred and a non-proton-transferred isomer. researchgate.net This demonstrates that PES can distinguish between different isomeric forms of a dimer, providing crucial information about its structure and stability in the anionic state. Applying this technique to the this compound anion could similarly reveal insights into its isomeric forms and electron-donating capabilities.
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's structure, polymorphism, and conformation. It has been successfully used to identify and characterize different polymorphic forms of lamivudine. nih.govresearchgate.net For instance, FT-Raman spectroscopy can distinguish between Form I and Form II of lamivudine based on their characteristic spectral bands. researchgate.netasianpubs.org
This ability to probe subtle structural differences makes Raman spectroscopy a valuable tool for conformational studies of dimers. By analyzing the vibrational frequencies, one could identify unique spectral markers corresponding to the dimeric structure, distinguishing it from the monomer. Furthermore, the technique could be used to study the specific conformation of the dimer, including the orientation of the two monomer units relative to each other and the nature of the linkage between them. Quantum chemical calculations can complement experimental Raman spectra to assign vibrational modes to specific molecular motions, aiding in the definitive identification of conformers. nih.gov
Photoelectron Spectroscopy of Dimer Anions
Capillary Electrophoresis for Dimer Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-mass ratio in an electric field. It has been employed for the analysis of antiretroviral drugs, including lamivudine. capes.gov.brjapsonline.com A method using CE coupled with mass spectrometry (CE-MS) was developed for the simultaneous determination of lamivudine and other HIV inhibitors. capes.gov.br
The applicability of CE for analyzing the this compound would depend on the dimer's specific chemical properties, particularly its charge and solubility. As a high-efficiency separation technique, CE could potentially resolve the dimer from the parent lamivudine and other impurities with high precision. However, challenges may arise. For example, if the dimer is neutral or has very low water solubility, its analysis by conventional CE methods could be difficult. monash.edu The choice of buffer, pH, and the potential use of additives like sodium dodecyl sulphate would be critical in developing a successful CE separation method for the this compound. japsonline.com
Development and Validation of Research-Oriented Analytical Methods for Dimer Quantification and Isomer Ratio Determination
The accurate quantification of this compound and the determination of its isomeric ratio are critical for ensuring the purity and quality of Lamivudine drug substances and products. Given that dimer formation can occur during synthesis or degradation, robust analytical methods are essential for their control. Research-oriented analytical methods, particularly those employing advanced chromatographic techniques, are developed and validated to provide the necessary sensitivity, specificity, and accuracy for this purpose. These methods are crucial for monitoring impurity levels and understanding the stereochemical composition of the dimer, which may have different toxicological profiles.
The development of such methods typically involves a multi-step process, beginning with the selection of an appropriate chromatographic technique. Ultra-High-Performance Liquid Chromatography (UPLC) is often favored for its high resolution and speed in separating impurities from the active pharmaceutical ingredient (API). asianpubs.orgresearchgate.net For the determination of the isomer ratio of the dimer, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice, as it can resolve enantiomeric and diastereomeric pairs. researchgate.netijcrr.com
Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. rjptonline.org Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Chromatographic Conditions for Dimer Quantification:
A typical research-oriented UPLC method for the quantification of this compound would utilize a sub-2 µm particle column to achieve high efficiency. The mobile phase is often a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, to ensure the effective separation of the dimer from Lamivudine and other related substances. asianpubs.orgresearchgate.net
Chiral Separation for Isomer Ratio Determination:
To determine the ratio of different stereoisomers of the this compound, a chiral HPLC method is developed. This often involves a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives), which can differentiate between the spatial arrangements of the isomers. researchgate.netijcrr.com The mobile phase in chiral separations is typically a non-polar organic solvent system, and the selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the isomeric peaks.
Detailed Research Findings:
Research efforts in this area focus on establishing methods that can reliably quantify the total amount of this compound and also provide the ratio of its constituent isomers. The validation of these methods generates critical data that demonstrates their performance.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound quantification, a calibration curve is typically established by plotting the peak area response against a series of known concentrations.
Interactive Data Table: Linearity of this compound Quantification
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.05 - 5.0 | > 0.999 |
This table represents typical linearity data for a validated UPLC method for an impurity like this compound.
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Interactive Data Table: Accuracy and Precision for this compound Quantification
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Recovery (%) | RSD (%) |
| Low | 0.1 | 0.098 ± 0.005 | 98.0 | 5.1 |
| Medium | 1.0 | 1.01 ± 0.04 | 101.0 | 4.0 |
| High | 4.0 | 3.95 ± 0.12 | 98.8 | 3.0 |
This table illustrates typical accuracy and precision results, demonstrating the method's capability to provide reliable measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Interactive Data Table: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.015 |
| LOQ | 0.05 |
This table shows typical sensitivity values for a research-grade analytical method for this compound.
Isomer Ratio Determination: For the determination of the isomer ratio, the chiral HPLC method must demonstrate adequate resolution between the isomeric peaks. The relative proportion of each isomer is calculated from their respective peak areas in the chromatogram. The validation of such a method would include demonstrating the resolution between the isomers and the precision of the ratio determination.
For instance, in a hypothetical scenario where the this compound consists of two diastereomers, the chiral HPLC method would be validated to ensure a resolution factor (Rs) of greater than 1.5 between the two peaks, which is generally considered sufficient for reliable quantification. The precision of the isomer ratio would be assessed by repeatedly injecting a sample containing a known mixture of the isomers and calculating the relative standard deviation (RSD) of the measured ratio.
The development and validation of these advanced analytical methods are fundamental to controlling the quality of Lamivudine. They provide the necessary tools for researchers and manufacturers to monitor and limit the presence of the this compound impurity, thereby ensuring the safety and efficacy of the final drug product.
Future Research Directions and Challenges
Exploration of Novel Dimerization Strategies and Diverse Linker Chemistries for Nucleoside Analogs
The synthesis of nucleoside dimers, including the Lamivudine (B182088) Dimer, is an area of active research, with a continuous need for more efficient and selective methods. A primary challenge lies in controlling the regioselectivity and stereoselectivity of the dimerization process.
Novel Dimerization Strategies: Future work will likely move beyond incidental formation as an impurity to the deliberate synthesis of such dimers. Strategies like "click chemistry," particularly the copper(I)-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC), have been successfully used to create novel fluorinated nucleoside dimers. researchgate.nettandfonline.comresearchgate.net This approach allows for the connection of two nucleoside units with a stable and unnatural 1,2,3-triazole linkage. researchgate.nettandfonline.comresearchgate.net Researchers have used this method to link nucleosides at the 3'-3' and 5'-5' positions, creating non-symmetric hybrid molecules. mdpi.com The goal is often to develop compounds with enhanced biological activities, such as those that can terminate DNA synthesis or disrupt the DNA helix. mdpi.com
1,2,3-Triazole Linkers: Formed via click chemistry, these are popular due to their stability and straightforward synthesis. mdpi.comresearchgate.net
Methylene (B1212753) Linkers: Simple methylene bridges have been used to create twin-drug type hydantoin (B18101) derivatives. researchgate.net
Biphenylmethane Bridges: These have been incorporated into C2-symmetric dimers, showing significant antiproliferative activity. mdpi.com
Sulfur Ether Bridges: Dimerization using reagents like Lawesson's catalyst can produce dimers with sulfur-containing linkers. mdpi.com
Future exploration will likely focus on developing a wider array of linker chemistries to fine-tune the distance, flexibility, and electronic properties of the resulting dimers. The use of linker phosphoramidites, for example, allows for the attachment of nucleosides to solid-phase supports, a technique that could be adapted for dimer synthesis. oup.com
| Linker Type | Key Features | Example Application | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Formed via 'click' chemistry; stable; unnatural linkage. | Linking floxuridine (B1672851) and thymidine (B127349) analogues. | tandfonline.commdpi.com |
| Methylene | Simple, linear, flexible linker. | Connecting hydantoin derivatives. | researchgate.net |
| Biphenylmethane | Rigid, aromatic linker. | Creating C2-symmetric hydantoin dimers with anticancer activity. | mdpi.com |
| Sulfur Ether | Sulfur-containing bridge. | Dimerization of steroidal compounds. | mdpi.com |
Advanced Spectroscopic and Computational Approaches for Resolving Complex Dimeric Structures and Dynamics
Determining the precise three-dimensional structure of complex molecules like the Lamivudine Dimer is a significant analytical challenge. The presence of multiple stereocenters and conformational flexibility requires a combination of sophisticated techniques. newdrugapprovals.org
Advanced Spectroscopic Methods: Current characterization relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy: 1H and 13C NMR are fundamental for structural verification. daicelpharmastandards.com Advanced techniques like 1H-11B Heteronuclear Multiple Bond Correlation (HMBC) NMR have been used to characterize novel boron-containing nucleoside dimers, demonstrating the potential for specialized NMR experiments. nih.gov Conformational preferences and the orientation around the glycosidic bond in dimers have been estimated using analysis of coupling constants (e.g., ³JHH). tandfonline.comresearchgate.net
Mass Spectrometry: Fast Atom Bombardment (FAB) mass spectrometry has proven effective for analyzing cyclobutane (B1203170) dimers, showing prominent pseudomolecular ions. cdnsciencepub.com Electrospray Ionization (ESI-MS) is also a key tool. acs.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is essential for identifying and characterizing impurities. chromatographyonline.com
Circular Dichroism (CD): This technique is valuable for characterizing the stereochemistry of photoproducts like cyclobutane thymidine dimers. cdnsciencepub.com
Computational Approaches: Computational modeling is becoming indispensable for understanding the structure and dynamics of nucleoside dimers.
Molecular Dynamics (MD) Simulations: MD simulations have been used to investigate nucleotide-dependent conformations of FtsZ dimers, revealing how the binding of GTP or GDP affects the dimer's structure and can generate force. pnas.org Similar simulations can predict the opening of the dimer interface in ABC transporters following ATP hydrolysis. nih.gov
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) and post-Hartree-Fock calculations are used to investigate dimer systems. rsc.org These models can predict the binding energies of hydrogen-bonding and base-stacking interactions in RNA and DNA dimers, with results that correlate well with experimental data. acs.org
Future research will benefit from integrating these advanced spectroscopic and computational methods to build accurate, dynamic models of this compound and other complex nucleoside analogs.
Detailed Mechanistic Insights into Dimer Formation and Degradation in Various Chemical Environments
The this compound is often formed as an impurity during the synthesis or storage of the active pharmaceutical ingredient. daicelpharmastandards.com Understanding the precise chemical mechanisms of its formation and degradation is crucial for controlling its presence in the final product.
Mechanisms of Formation: Impurities can arise from several sources, including incomplete reactions or degradation of the drug substance. daicelpharmastandards.com For Lamivudine, controlling the conditions of intermediate hydrolysis is a known strategy to minimize the formation of certain impurities. google.com The dimerization of the HBV core protein, a process involving hydrophobic interactions, provides a biological parallel for how protein subunits assemble, which may offer conceptual insights into non-covalent dimerization. mdpi.com The formation of this compound likely involves the reaction between two Lamivudine molecules or their reactive intermediates, potentially catalyzed by acidic, basic, or thermal stress conditions. The exact structure of a common impurity, known as this compound, is 4,4`-(Methylenebis(azanediyl))bis(1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one), suggesting a methylene bridge links the amino groups of two lamivudine molecules. newdrugapprovals.org
Degradation Pathways: Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. Lamivudine can be subjected to alkaline hydrolysis to produce its uracil (B121893) analogue, which is another known impurity. researchgate.net The chemical stability of the dimer itself, under various pH, temperature, and oxidative conditions, is a critical area for future investigation. Understanding these degradation pathways is essential for developing stable formulations and appropriate storage conditions.
Future research should focus on kinetic studies to map the reaction coordinates for both the formation and degradation of this compound. This would involve systematically studying the influence of pH, temperature, catalysts, and solvents on reaction rates and product distribution, leading to a predictive understanding of the dimer's chemical behavior.
Rational Design of Dimeric Nucleoside Analogs for Targeted Chemical Probe Development
Beyond their role as impurities, rationally designed nucleoside dimers hold potential as sophisticated chemical tools for probing biological systems. The dimerization strategy has been employed to enhance the biological activity of parent molecules. acs.org
Dimers can be designed to act as:
Inhibitors and Modulators: By linking two pharmacophores, it is possible to create molecules with bivalent interactions, potentially leading to increased affinity and selectivity for a biological target. For example, dimers of floxuridine and thymidine were created to act as anticancer agents by terminating DNA synthesis or disrupting the DNA helix. acs.org
Fluorescent Probes: Incorporating fluorescent moieties into a dimer structure can create probes for studying biological processes. Merocyanine nucleoside dimers have been synthesized where the optical properties, such as fluorescence and exciton (B1674681) coupling, are modulated by their incorporation into DNA or RNA duplexes. [8, 19] These systems can report on nucleic acid conformation and interactions.
Chemical Biology Tools: Dimeric structures can be used to study protein-protein or protein-nucleic acid interactions. For instance, understanding how certain drugs inhibit the dimerization of HIV protease is key to their mechanism of action. pnas.org Dimeric nucleoside analogs could be designed to probe or interfere with such dimerization interfaces.
The rational design process involves considering the linker's length and flexibility, the orientation of the nucleoside units, and the introduction of reporter groups. The development of such probes requires a multidisciplinary approach, combining organic synthesis, spectroscopy, and molecular biology.
| Application Area | Design Principle | Example | Reference |
|---|---|---|---|
| Anticancer Agents | Linking two antimetabolic nucleosides to enhance activity. | Floxuridine-thymidine dimers with a 1,2,3-triazole linker. | acs.org |
| Fluorescent Probes | Incorporating dyes whose optical properties change upon binding or structural change. | Merocyanine nucleoside dimers that show exciton coupling in duplex DNA/RNA. | daicelpharmastandards.com |
| Enzyme Inhibition Probes | Creating bivalent inhibitors to target enzyme dimerization interfaces. | Probing HIV protease dimerization. | pnas.org |
Methodological Advancements in Analytical Chemistry for High-Throughput Dimer Characterization and Purity Assessment
The need to detect and quantify low levels of impurities like this compound in bulk drug substances and pharmaceutical formulations drives the development of advanced analytical methods. High-throughput capabilities are particularly crucial for quality control in a manufacturing environment.
Current and Emerging Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis. mdpi.com Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is the standard for separating oligonucleotides and their impurities.
Ultra-High-Performance Liquid Chromatography (U-HPLC): Coupled with mass spectrometry (e.g., U-HPLC/ESI-QToF-MS), this technique offers superior resolution and sensitivity for identifying trace impurities. nih.gov
High-Throughput Methods: There is a push to accelerate analysis times. The use of ultra-short columns (e.g., 5 mm) in HPLC can allow for baseline separation of oligonucleotide mixtures in as little as 30 seconds. Microcapillary electrophoresis has also been introduced for high-throughput (<1.5 min per sample) profiling of mRNA impurities.
Mass Spectrometry for Quality Control: Single quadrupole mass spectrometers are being used for high-throughput quality control analysis of oligonucleotides, offering a balance of speed and specificity. Native mass spectrometry and mass photometry are emerging as powerful tools for characterizing large molecules like mRNA and their impurities, providing information on intact mass and heterogeneity.
Challenges and Future Directions: A key challenge in analyzing nucleosides and their analogs is their hydrophilic nature, which can lead to poor retention in reversed-phase chromatography. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used alternative. nih.gov Another challenge is the potential for analytes to adsorb to filters during sample preparation, which can lead to inaccurate quantification. acs.org
Future advancements will focus on developing even faster and more robust methods. The integration of high-throughput screening techniques, such as lateral flow immunoassays or advanced HPLC methods, will be essential for rapid process development and quality control. cdnsciencepub.com The goal is to achieve comprehensive impurity profiling with minimal sample preparation and analysis time, ensuring the purity and safety of pharmaceutical products.
Q & A
Q. What analytical techniques are recommended for characterizing Lamivudine Dimer stability and compatibility in formulation studies?
Methodological Answer:
- HPLC and UV-Vis Spectroscopy : Validate purity and quantify dimerization using reverse-phase HPLC with UV detection (λ = 270 nm) . Robustness testing (e.g., mobile phase composition, pH variations) ensures method reliability (RSD <2%) .
- FTIR Spectroscopy : Confirm chemical compatibility between Lamivudine and excipients (e.g., sodium alginate, tamarind mucilage) by analyzing peak consistency (e.g., no shifts in functional groups like -OH or -NH₂) .
- Stability Studies : Accelerated stability testing under stress conditions (40°C/75% RH) with periodic sampling to monitor degradation pathways .
Q. How can researchers design experiments to assess this compound pharmacokinetics in post-bariatric surgery patients?
Methodological Answer:
- Case-Control Design : Compare pre- and post-surgery plasma concentrations (e.g., Ctrough, Cmax) using LC-MS/MS. For example, post-sleeve gastrectomy (SG) patients showed a 2.5-fold increase in lamivudine concentrations, necessitating dose adjustments .
- Population Pharmacokinetic Modeling : Incorporate covariates like body mass index (BMI) and gastric pH changes to predict bioavailability shifts .
Advanced Research Questions
Q. What methodological challenges arise when reconciling computational predictions of this compound spectral properties with experimental data?
Methodological Answer:
- Validation of Computational Models : Compare predicted vs. experimental UV-Vis and IR spectra. For instance, computational predictions for lamivudine’s IR frequencies showed a % error range of -24.26 to 18.89%, requiring calibration with experimental benchmarks (R² = 0.970) .
- Error Mitigation : Use hybrid DFT methods (e.g., B3LYP/6-31G*) to improve accuracy in predicting λmax and vibrational modes .
Q. How can conflicting data on this compound’s efficacy in HIV treatment protocols be systematically analyzed?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from clinical trials (e.g., viral load suppression rates, adverse events) using PRISMA guidelines. For example, post-RYGB patients exhibited subtherapeutic lamivudine levels (Cmax = 0.69 µg/mL vs. 110 µg/mL in controls) but maintained viral suppression, suggesting alternative mechanisms .
- Sensitivity Analysis : Evaluate confounding variables (e.g., drug interactions, patient adherence) through multivariate regression .
Q. What advanced formulation strategies address this compound’s bioavailability limitations in mucosal delivery systems?
Methodological Answer:
- Mucoadhesive Microspheres : Optimize polymer ratios (e.g., sodium alginate:tamarind mucilage) using Box-Behnken experimental design to enhance gastric retention. FTIR confirms no drug-polymer interactions, ensuring structural integrity .
- In Vitro Permeation Studies : Use Franz diffusion cells with porcine mucosa to simulate absorption kinetics under varying pH conditions (1.2–6.8) .
Methodological Frameworks for Research Design
Which frameworks are suitable for formulating hypothesis-driven research questions on this compound?
Methodological Answer:
- SPIDER Framework : Define Sample (e.g., HIV patients post-bariatric surgery), Phenomenon of Interest (bioavailability reduction), Design (longitudinal cohort), Evaluation (pharmacokinetic parameters), and Research Type (mixed-methods) .
- FINER Criteria : Ensure questions are Feasible (access to clinical data), Interesting (novelty in drug delivery), Novel (understudied surgical interactions), Ethical (IRB approval), and Relevant (clinical guidelines updates) .
Data Contradiction and Synthesis
Q. How should researchers address discrepancies in this compound stability data across different experimental conditions?
Methodological Answer:
- Robustness Testing : Replicate studies under controlled variables (e.g., humidity, temperature) to isolate degradation pathways. For example, %RSD <2% in method validation confirms reproducibility .
- Cross-Validation : Compare results from independent labs using harmonized protocols (e.g., ICH Q1A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
